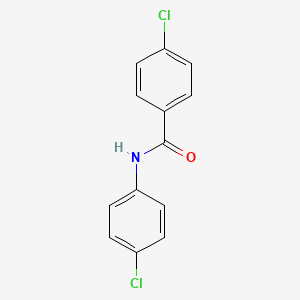

4-Chloro-N-(4-chlorophenyl)benzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(4-chlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXARQXZZFOCDNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60285210 | |

| Record name | 4,4'-Dichlorobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39193-06-1 | |

| Record name | 4,4'-Dichlorobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dichlorobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dichlorobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Chloro-N-(4-chlorophenyl)benzamide

Executive Summary

This technical guide provides a comprehensive framework for the synthesis and rigorous characterization of 4-Chloro-N-(4-chlorophenyl)benzamide, a substituted benzanilide. Benzanilides are a crucial class of compounds in medicinal chemistry and materials science, often serving as precursors or core structures for pharmacologically active agents and functional materials. This document is intended for researchers and professionals in drug development and chemical synthesis. It details a field-proven protocol based on the Schotten-Baumann reaction, outlines a suite of analytical techniques for structural verification and purity assessment, and underscores the critical safety considerations inherent in the process. The methodologies described herein are designed to be self-validating, ensuring that the synthesized compound meets the high standards of identity, purity, and quality required for advanced research applications.

Synthesis Methodology: Acylation via Schotten-Baumann Reaction

The synthesis of this compound is most effectively achieved through the acylation of 4-chloroaniline with 4-chlorobenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, a robust method for forming amides from amines and acid chlorides.[1][2]

Principle and Mechanism

The core of this synthesis is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group.

A critical aspect of the Schotten-Baumann reaction is the use of an aqueous base, such as sodium hydroxide.[2] The base serves two essential functions:

-

Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. This is vital because HCl would otherwise protonate the unreacted 4-chloroaniline, rendering it non-nucleophilic and halting the reaction.[2]

-

Driving Equilibrium: By scavenging the acid, the base drives the reaction equilibrium towards the formation of the amide product.

Caption: Reaction mechanism for amide synthesis.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS No. |

| 4-Chloroaniline | C₆H₆ClN | 127.57 | 106-47-8 |

| 4-Chlorobenzoyl Chloride | C₇H₄Cl₂O | 175.01 | 122-01-0 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |

| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | 64-17-5 |

| Deionized Water | H₂O | 18.02 | 7732-18-5 |

| Magnetic Stirrer & Stir Bar | - | - | - |

| Separatory Funnel, Beakers, Erlenmeyer Flasks | - | - | - |

| Buchner Funnel and Filter Paper | - | - | - |

Detailed Experimental Protocol

Step 1: Dissolution of Amine

-

In a 250 mL Erlenmeyer flask, dissolve 5.0 g (39.2 mmol) of 4-chloroaniline in 100 mL of dichloromethane (DCM).

-

Add 60 mL of a 2 M aqueous sodium hydroxide solution. The use of a biphasic system (DCM/water) is characteristic of the Schotten-Baumann conditions.

Step 2: Addition of Acid Chloride

-

While vigorously stirring the biphasic mixture at room temperature, slowly add a solution of 7.2 g (41.1 mmol) of 4-chlorobenzoyl chloride in 40 mL of DCM dropwise over 15-20 minutes.

-

Causality Insight: Vigorous stirring is crucial to maximize the interfacial area between the organic and aqueous phases, facilitating the reaction between the reactants in the organic phase and the neutralization of HCl in the aqueous phase. Slow addition of the acid chloride prevents localized overheating and potential side reactions.

Step 3: Reaction and Initial Workup

-

After the addition is complete, continue stirring the mixture for 1 hour at room temperature.

-

Transfer the mixture to a separatory funnel. Allow the layers to separate, then drain the lower organic (DCM) layer.

-

Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove any unreacted amine), 50 mL of saturated sodium bicarbonate solution (to remove any unreacted acid chloride), and finally 50 mL of brine.

Step 4: Isolation of Crude Product

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the DCM solvent under reduced pressure using a rotary evaporator.

-

A white or off-white solid crude product will be obtained.

Step 5: Purification by Recrystallization

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified white crystals by vacuum filtration using a Buchner funnel, washing with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven at 60 °C to a constant weight. A typical yield is in the range of 85-95%.

Caption: Overall synthesis and purification workflow.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, a multi-technique analytical approach is required. The experimental data obtained should be compared against established reference values.

Physicochemical and Spectroscopic Data

The following table summarizes the expected characterization data for the target compound. This serves as a self-validating checklist for the experimental outcome.

| Property / Technique | Expected Result | Source |

| Molecular Formula | C₁₃H₉Cl₂NO | - |

| Molecular Weight | 266.13 g/mol | - |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 192-194 °C | [3] |

| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1650 (C=O, Amide I), ~1530 (N-H bend, Amide II) | [3] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~10.4 (s, 1H, NH), ~7.9 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H) | [3] |

| Mass Spec (EI-MS, m/z) | 265/267/269 (M⁺, isotopic pattern for 2 Cl), 139/141 (base peak, [ClC₆H₄CO]⁺) | [4] |

Interpretation of Characterization Data

-

Melting Point: A sharp melting point within the specified range is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities.

-

FT-IR Spectroscopy: The presence of a strong absorption band around 1650 cm⁻¹ is definitive for the amide carbonyl (C=O) group. The peak around 3300 cm⁻¹ confirms the N-H bond of the secondary amide.

-

¹H NMR Spectroscopy: The downfield singlet around 10.4 ppm is characteristic of the amide proton. The aromatic region should show distinct doublets corresponding to the two different para-substituted benzene rings, integrating to the correct number of protons.

-

Mass Spectrometry: The mass spectrum provides the molecular weight of the compound. The characteristic isotopic pattern for a molecule containing two chlorine atoms (M⁺, M⁺+2, M⁺+4 peaks in an approximate 9:6:1 ratio) is a crucial confirmation of the elemental composition. The base peak corresponding to the 4-chlorobenzoyl cation is a predictable fragmentation pattern.

Safety and Hazard Management

As a senior scientist, it is imperative to prioritize safety. All manipulations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

4-Chlorobenzoyl Chloride: Corrosive and a lachrymator. Reacts violently with water and moisture. Handle with extreme care.

-

4-Chloroaniline: Toxic upon ingestion, inhalation, and skin contact. It is a suspected carcinogen.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

Dichloromethane: Volatile and a suspected carcinogen. Avoid inhalation of vapors.

All waste generated must be disposed of in accordance with institutional and local environmental regulations.

Conclusion

This guide has detailed a reliable and reproducible method for the synthesis of this compound using the Schotten-Baumann reaction. By adhering to the step-by-step protocol and employing the specified characterization techniques, researchers can confidently produce and validate this compound with high purity. The emphasis on understanding the causality behind procedural steps and rigorous adherence to safety protocols ensures both successful experimental outcomes and a safe laboratory environment.

References

-

Rodrigues, V. Z., Kuckova, L., Gowda, B. T., & Kozisek, J. (2011). 4-Chloro-N-phenylbenzamide. Acta Crystallographica Section E: Crystallographic Communications, E67, o3171. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96646, N-(4-Chlorophenyl)benzamide. Retrieved from [Link].

-

Gowda, B. T., Tokarcík, M., Kozísek, J., Sowmya, B. P., & Fuess, H. (2008). N-(4-Chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(4), o769. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12084, 4-Chlorobenzamide. Retrieved from [Link].

-

MDPI (2021). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. Molecules, 26(21), 6483. Available at: [Link].

- Google Patents (1971). DE1593967B1 - Process for the preparation of substituted 2-amino-benzophenones.

-

LookChem (2024). This compound. Available at: [Link].

-

Organic Syntheses Procedure. o-CHLOROBENZOYL CHLORIDE. Available at: [Link].

-

Grokipedia. Schotten–Baumann reaction. Available at: [Link].

- Google Patents (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

IOP Conference Series: Materials Science and Engineering (2018). Synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. Available at: [Link].

-

Study.com (2022). Mechanism for the formation of 4-chorobenzanilide. Available at: [Link].

-

BYJU'S (2019). Schotten Baumann Reaction. Available at: [Link].

Sources

Spectroscopic analysis of 4-Chloro-N-(4-chlorophenyl)benzamide

An In-depth Technical Guide: Spectroscopic Analysis of 4-Chloro-N-(4-chlorophenyl)benzamide

Introduction

This compound (CAS No: not clearly defined for this specific isomer, though related benzanilides are well-documented) is a derivative of the benzanilide scaffold, a privileged structure in medicinal chemistry and materials science. The precise characterization of such molecules is fundamental to ensuring purity, confirming identity, and understanding their chemical behavior, which are critical steps in any research or drug development pipeline. The presence of two distinct chlorinated aromatic rings and a central amide linkage provides a rich landscape for spectroscopic investigation.

This technical guide offers a comprehensive, in-depth analysis of this compound using core spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, the focus extends beyond mere data presentation to the underlying principles and the causality behind experimental choices, providing a robust framework for researchers. The protocols described are designed to be self-validating, ensuring a high degree of confidence in the analytical outcomes.

Molecular Structure and Physicochemical Properties

The unambiguous identification of a compound begins with its fundamental properties. This compound possesses the molecular formula C₁₃H₉Cl₂NO. The structure consists of a central benzamide core where the amide nitrogen is substituted with a 4-chlorophenyl group, and the benzoyl ring is also substituted with a chlorine atom at the 4-position.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₉Cl₂NO | - |

| Molecular Weight | 266.13 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, ethanol. | General trends for benzanilides[1] |

Comprehensive Analytical Workflow

A multi-technique approach is essential for the rigorous characterization of a novel or synthesized compound. Each technique provides a unique piece of the structural puzzle, and their combined data ensures an unambiguous assignment. The workflow below illustrates a logical progression from sample reception to final structural confirmation.

Caption: Integrated workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy Analysis

Principle & Rationale

Infrared spectroscopy is a cornerstone technique for identifying functional groups. It measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The specific frequencies of absorbed radiation are characteristic of the bonds present in the molecule. For this compound, IR is invaluable for confirming the presence of the key amide linkage (N-H and C=O bonds) and aromatic systems.

Experimental Protocol

-

Sample Preparation (KBr Pellet Method):

-

Justification: The KBr pellet method is a robust, common technique for solid samples that avoids interference from solvent absorption bands, providing a clear spectrum of the analyte.

-

Procedure:

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

-

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.

-

Parameters:

-

Scan Range: 4000 – 400 cm⁻¹. This range covers the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

-

Resolution: 4 cm⁻¹. This provides sufficient detail for distinguishing characteristic peaks without excessive noise.

-

Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Validation: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and H₂O.

-

Data Interpretation

The IR spectrum provides clear evidence for the key structural features of the molecule. The presence of intermolecular N-H···O hydrogen bonds in the solid state, as is common for benzanilides, can lead to a broadening and shifting of the N-H and C=O stretching frequencies.[2][3]

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| ~3300 | N-H Stretch | Amide | Medium, Broad |

| 3100-3000 | C-H Stretch | Aromatic | Medium-Weak |

| ~1660 | C=O Stretch (Amide I) | Amide | Strong |

| ~1590, ~1480 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~1530 | N-H Bend (Amide II) | Amide | Medium |

| ~1100-1000 | C-Cl Stretch | Aryl Halide | Medium-Strong |

| ~830 | C-H Out-of-plane Bend | 1,4-disubstituted ring | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Principle & Rationale

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule. For this compound, NMR is essential to confirm the substitution patterns on both aromatic rings and the overall connectivity.

Experimental Protocol

-

Sample Preparation:

-

Justification: The sample must be dissolved in a deuterated solvent to avoid large solvent signals that would obscure the analyte's peaks. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power for many organic compounds and its ability to slow down the exchange of the amide proton, often resulting in a sharper N-H signal.

-

Procedure: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Experiments: Standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.

-

Parameters:

-

Temperature: 298 K.

-

Reference: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) is used for chemical shift calibration.

-

-

¹H NMR Data Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the amide proton and the aromatic protons on the two different rings. Due to the symmetry of the 1,4-disubstitution on both rings, the aromatic protons will appear as two sets of doublets (an AA'BB' system).

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~10.4 | Singlet, broad | 1H | N-H | Amide proton, deshielded by the carbonyl and adjacent ring. |

| ~8.0 | Doublet | 2H | Protons ortho to C=O | Deshielded by the electron-withdrawing carbonyl group. |

| ~7.8 | Doublet | 2H | Protons ortho to N-H | Deshielded by the amide linkage. |

| ~7.6 | Doublet | 2H | Protons meta to C=O | Less deshielded than ortho protons. |

| ~7.5 | Doublet | 2H | Protons meta to N-H | Less deshielded than ortho protons. |

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum will confirm the carbon framework. Due to the molecular symmetry, only 7 distinct carbon signals are expected instead of 13.

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~165 | C =O | Carbonyl carbon, significantly deshielded. |

| ~138 | C -N (Aniline ring) | Quaternary carbon attached to nitrogen. |

| ~135 | C -Cl (Benzoyl ring) | Quaternary carbon attached to chlorine. |

| ~133 | C -C=O (Benzoyl ring) | Quaternary carbon attached to the carbonyl group. |

| ~129.5 | C H (Aromatic) | Aromatic methine carbons. Multiple overlapping signals expected. |

| ~129.0 | C H (Aromatic) | Aromatic methine carbons. Multiple overlapping signals expected. |

| ~122 | C -Cl (Aniline ring) | Quaternary carbon attached to chlorine. |

Mass Spectrometry (MS) Analysis

Principle & Rationale

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). The presence of two chlorine atoms in the molecule will produce a distinctive M+, M+2, and M+4 isotopic cluster, which is a definitive validation of the elemental composition.

Experimental Protocol

-

Sample Introduction and Ionization (ESI Method):

-

Justification: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amides. It typically generates the protonated molecule [M+H]⁺, allowing for clear determination of the molecular weight with minimal initial fragmentation.

-

Procedure:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

-

-

Data Acquisition:

-

Instrument: Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

-

Mode: Positive ion mode.

-

Analysis:

-

Full Scan: Acquire a full scan spectrum to identify the protonated molecular ion cluster [M+H]⁺.

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. This provides insight into the molecular structure.

-

-

Data Interpretation

-

Molecular Ion Cluster: The most critical observation will be the isotopic pattern for the [M+H]⁺ ion.

-

[M+H]⁺ (containing ²x³⁵Cl): m/z 266

-

[M+2+H]⁺ (containing ¹x³⁵Cl, ¹x³⁷Cl): m/z 268

-

[M+4+H]⁺ (containing ²x³⁷Cl): m/z 270

-

The expected intensity ratio of these peaks will be approximately 9:6:1 , providing unequivocal proof of the presence of two chlorine atoms.

-

-

Fragmentation Analysis: The MS/MS spectrum will reveal the molecule's weakest points. The amide bond is the most likely site of cleavage.

Caption: Plausible fragmentation pathways for [M+H]⁺ of the title compound.

Table 5: Major Expected Mass Fragments

| m/z (³⁵Cl isotope) | Proposed Structure | Pathway |

|---|---|---|

| 266 | [C₁₃H₉Cl₂NO + H]⁺ | Protonated Molecular Ion |

| 139 | [C₇H₄ClO]⁺ | 4-Chlorobenzoyl cation |

| 127 | [C₆H₆ClN]⁺ | Protonated 4-chloroaniline |

Conclusion

The synergistic application of Infrared Spectroscopy, Nuclear Magnetic Resonance, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. IR confirms the essential functional groups, NMR elucidates the complete carbon-hydrogen framework and substitution pattern, and MS validates the molecular weight and elemental composition through its unique isotopic signature and fragmentation patterns. This integrated spectroscopic approach constitutes a robust and self-validating methodology, indispensable for researchers and drug development professionals to ensure the identity, purity, and structural integrity of their compounds.

References

-

Gowda, B. T., Tokarcík, M., Kozísek, J., Sowmya, B. P., & Fuess, H. (2008). N-(4-Chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, E64, o769. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzamide, N-(4-chlorophenyl)-. PubChem Compound Database. [Link]

-

Krasavin, M., et al. (2021). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. Molbank, 2021(4), M1291. [Link]

-

Rodrigues, V. Z., Kuckova, L., Gowda, B. T., & Kozísek, J. (2011). 4-Chloro-N-phenylbenzamide. Acta Crystallographica Section E: Crystallographic Communications, 67(11), o3067. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chlorobenzamide. PubChem Compound Database. [Link]

-

Hameed, A., et al. (2024). Synthesis, Characterization, and Mass Fragmentation Study of N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(1), M1842. [Link]

- Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

International Journal of Research and Analytical Reviews. (2021). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

Sources

Mass spectrometry of 4-Chloro-N-(4-chlorophenyl)benzamide

An In-Depth Technical Guide to the Mass Spectrometry of 4-Chloro-N-(4-chlorophenyl)benzamide

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the mass spectrometric behavior of this compound, a dichlorinated benzanilide derivative. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles of its analysis, focusing on the causality behind experimental choices and the interpretation of spectral data. We will delve into the compound's intrinsic properties, predictable fragmentation pathways under electron ionization, and a robust protocol for its characterization.

Molecular Profile and Isotopic Signature

Before analysis, understanding the fundamental properties of the target molecule is paramount. This compound possesses the chemical structure shown below, with two chlorine atoms that impart a highly characteristic isotopic signature, which is a key diagnostic feature in its mass spectrum.

Chemical Structure:

The presence of two chlorine atoms is critical. Chlorine has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). For a molecule containing two chlorine atoms, the molecular ion will appear as a cluster of peaks:

-

M: Contains two ³⁵Cl atoms.

-

M+2: Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4: Contains two ³⁷Cl atoms.

The relative intensities of these peaks are predictable and follow a ratio of approximately 9:6:1 , providing an immediate and definitive confirmation of the presence of two chlorine atoms in the ion.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉Cl₂NO | Inferred from Structure |

| Average Molecular Weight | 266.13 g/mol | Calculated |

| Monoisotopic Mass (M) | 265.00612 u | Calculated (for ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O) |

| M+2 Mass | 267.00317 u | Calculated |

| M+4 Mass | 268.99922 u | Calculated |

| Predicted Isotopic Ratio (M:M+2:M+4) | ~100 : 65.1 : 10.6 (Normalized: ~9:6:1) | Calculated |

Ionization Methodology: The Rationale for Electron Ionization (EI)

The choice of ionization technique is dictated by the analyte's properties and the analytical goal. For a relatively small, thermally stable organic molecule like this compound, Electron Ionization (EI) is the method of choice for structural elucidation.

EI is a "hard" ionization technique that utilizes high-energy electrons (typically 70 eV) to bombard the analyte molecule in the gas phase.[1] This process is energetic enough to not only eject an electron to form a molecular ion (M⁺•) but also to induce extensive and reproducible fragmentation.[1] This fragmentation is invaluable, as the resulting pattern serves as a structural "fingerprint," allowing for unambiguous identification and differentiation from isomers. While softer techniques like Electrospray Ionization (ESI) are excellent for analyzing polar, labile, or high-molecular-weight compounds, they often yield only the protonated molecule [M+H]⁺ with minimal fragmentation, providing little structural detail.[2]

General Analytical Workflow

The most common instrumental setup for this analysis is Gas Chromatography-Mass Spectrometry (GC-MS), which separates the analyte from the sample matrix before it enters the ion source.

Caption: A typical GC-EI-MS workflow for the analysis of this compound.

Elucidation of Fragmentation Pathways

Upon ionization, the molecular ion of this compound undergoes a series of predictable cleavage events driven by the stability of the resulting fragment ions. The amide bond is the most labile site.

Key Fragmentation Reactions:

-

Alpha (α) Cleavage at the Amide Bond: This is the most dominant fragmentation pathway for benzanilides. The C-N amide bond breaks, leading to the formation of a highly stable acylium ion (the 4-chlorobenzoyl cation) and a 4-chloroaniline radical.

-

Loss of Carbon Monoxide (CO): Acylium ions frequently undergo decarbonylation, leading to the loss of a neutral CO molecule (28 u) to form a phenyl cation.

-

Cleavage adjacent to the Aniline Nitrogen: Fragmentation can also produce ions corresponding to the chlorinated aniline portion of the molecule.

The proposed fragmentation pathways are visualized below.

Caption: Proposed major EI fragmentation pathways for this compound.

Summary of Expected Fragment Ions

The table below summarizes the key ions expected in the mass spectrum. The 4-chlorobenzoyl cation is often the most abundant fragment (the base peak) due to its resonance stability.

| m/z (³⁵Cl / ³⁷Cl) | Ion Structure | Description |

| 265 / 267 / 269 | [C₁₃H₉Cl₂NO]⁺• | Molecular Ion (M⁺•) |

| 139 / 141 | [ClC₆H₄CO]⁺ | 4-Chlorobenzoyl cation . Formed by α-cleavage of the amide bond. Likely the base peak. |

| 127 / 129 | [H₂NC₆H₄Cl]⁺• | 4-Chloroaniline radical cation . Also formed by α-cleavage. |

| 111 / 113 | [ClC₆H₄]⁺ | 4-Chlorophenyl cation . Formed by loss of CO from the m/z 139/141 fragment. |

| 75 | [C₅H₃]⁺ | A smaller fragment resulting from the breakdown of the chlorophenyl ring. |

Experimental Protocol: GC-MS Analysis

This protocol provides a standardized starting point for the analysis. Optimization may be required based on the specific instrumentation used.

1. Sample Preparation:

- Accurately weigh approximately 1 mg of this compound.

- Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane, ethyl acetate, or acetone) to create a 1 mg/mL stock solution.

- Perform a serial dilution to a final concentration of approximately 1-10 µg/mL for injection.

2. Gas Chromatography (GC) Conditions:

- Injection Volume: 1 µL

- Injector Temperature: 280 °C

- Injection Mode: Splitless (or split 10:1, depending on concentration)

- Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

- GC Column: A standard non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

- Oven Temperature Program:

- Initial temperature: 150 °C, hold for 1 minute.

- Ramp: Increase at 15 °C/min to 300 °C.

- Final hold: Hold at 300 °C for 5-10 minutes.

3. Mass Spectrometry (MS) Conditions:

- Ion Source: Electron Ionization (EI)

- Ionization Energy: 70 eV

- Source Temperature: 230 °C

- Quadrupole Temperature: 150 °C

- Mass Range: Scan from m/z 40 to 400.

- Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent).

Conclusion: A Self-Validating Analysis

The mass spectrometric analysis of this compound is a robust and highly informative process. The true power of this method lies in its self-validating nature. The observation of the correct molecular mass, the characteristic 9:6:1 isotopic cluster for the molecular ion and its fragments, and the presence of the predicted key ions (especially the 4-chlorobenzoyl cation at m/z 139/141 and the 4-chlorophenyl cation at m/z 111/113) collectively provide unequivocal evidence for the compound's identity and structure. This multi-faceted confirmation is essential for quality control, metabolic studies, and forensic applications, making mass spectrometry an indispensable tool for professionals in the chemical and pharmaceutical sciences.

References

-

PubChem. Benzamide, N-(4-chlorophenyl)-. National Center for Biotechnology Information. Available at: [Link][3]

-

Gowda, B. T., et al. N-(4-Chlorophenyl)benzamide. ResearchGate. Available at: [Link][4]

-

Saeed, S., et al. Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. ResearchGate. Available at: [Link][5]

-

Chemistry LibreTexts. Electron Ionization. Available at: [Link][1]

-

Kuhn, S. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]

-

Guo, C., et al. Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link][2]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzamide, N-(4-chlorophenyl)- | C13H10ClNO | CID 96646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Crystalline Architecture of 4-Chloro-N-(4-chlorophenyl)benzamide: A Technical Guide for Drug Development Professionals

Abstract

The benzanilide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. The precise three-dimensional arrangement of these molecules within a solid state, dictated by their crystal structure, governs critical physicochemical properties such as solubility, stability, and bioavailability, which are paramount in drug development. This technical guide provides an in-depth exploration of the crystal structure of 4-Chloro-N-(4-chlorophenyl)benzamide, a representative halogenated benzanilide. We will dissect its molecular geometry, elucidate the intricate network of intermolecular interactions that dictate its crystal packing, and provide detailed, field-proven protocols for its synthesis and crystallographic analysis. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the causal relationships between molecular structure and solid-state properties, thereby informing rational drug design and formulation strategies.

Introduction: The Significance of Crystalline Form in Drug Efficacy

The therapeutic outcome of a drug molecule is not solely dependent on its intrinsic pharmacological activity but is profoundly influenced by its solid-state form. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to significant variations in critical pharmaceutical parameters. Therefore, a thorough understanding of the crystal structure of an active pharmaceutical ingredient (API) is not merely an academic exercise but a regulatory and developmental necessity. X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule, offering unambiguous insights into conformation and intermolecular interactions that are prerequisites for rational drug design.[1]

This compound (C₁₃H₁₀Cl₂NO) serves as an excellent case study. Its structure contains key pharmacophoric elements: two phenyl rings, a central amide linker capable of hydrogen bonding, and halogen substituents that can participate in a range of non-covalent interactions. Analyzing its crystal structure allows us to understand how these features are utilized in building a stable, three-dimensional lattice, providing a blueprint for predicting and engineering the properties of related compounds.

Synthesis and Characterization

The synthesis of benzanilides is a foundational reaction in organic chemistry, typically achieved via the acylation of an aniline with a benzoyl chloride. The specific procedure for this compound follows a modified Schotten-Baumann reaction, a robust and reliable method for amide formation.

Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound from 4-chlorobenzoyl chloride and 4-chloroaniline.

Materials:

-

4-Chlorobenzoyl chloride (1.0 eq)

-

4-Chloroaniline (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA, 1.1 eq)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloroaniline (1.0 eq) in anhydrous dichloromethane.

-

Base Addition: Add triethylamine (1.1 eq) to the solution. TEA acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards product formation.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of 4-chlorobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise over 15-20 minutes. The slow addition helps to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine. These washing steps remove unreacted starting materials, the triethylamine hydrochloride salt, and other aqueous-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification and Crystallization: The crude solid is purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate the growth of well-defined, colorless single crystals suitable for X-ray diffraction.[2] Filter the crystals and dry them under vacuum.

Figure 1: Synthetic workflow for this compound.

Spectroscopic Characterization

While the primary focus of this guide is the crystal structure, initial characterization relies on standard spectroscopic methods to confirm the molecular identity.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic amide absorptions. A strong C=O stretching vibration (Amide I band) is expected around 1650-1670 cm⁻¹. The N-H stretching vibration should appear as a sharp peak around 3300-3350 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed near 1530-1550 cm⁻¹. Aromatic C-H stretches will be present above 3000 cm⁻¹, and the C-Cl stretch will appear in the fingerprint region, typically around 700-800 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show a characteristic singlet for the amide proton (N-H) in the downfield region (δ 8-10 ppm), the exact shift being solvent-dependent. The aromatic protons on the two distinct chlorophenyl rings will appear as a series of doublets or multiplets between δ 7.0 and 8.0 ppm.

-

¹³C NMR: The amide carbonyl carbon will be observed as a singlet around δ 165-170 ppm. The aromatic carbons will resonate in the typical range of δ 120-140 ppm, with the carbons directly attached to chlorine atoms showing characteristic shifts.

-

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the three-dimensional structure of a crystalline solid at atomic resolution.

Experimental Protocol: SCXRD

This protocol outlines the major steps involved in determining the crystal structure of the title compound.

Equipment:

-

Single-crystal X-ray diffractometer (e.g., Oxford Xcalibur or similar) with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD or CMOS detector.

-

Goniometer head and mounting loops/pins.

-

Cryostream system for low-temperature data collection (optional, but recommended).

-

Microscope with polarizing filters.

Procedure:

-

Crystal Selection and Mounting:

-

Under a polarizing microscope, select a single, well-formed, colorless block-like crystal (approximate dimensions 0.5 x 0.2 x 0.1 mm) that shows sharp extinction under cross-polarized light.

-

Carefully mount the selected crystal onto a cryo-loop or the tip of a glass fiber using a minimal amount of cryo-protectant oil.

-

Mount the pin onto the goniometer head of the diffractometer.

-

-

Unit Cell Determination:

-

Center the crystal in the X-ray beam.

-

Collect a series of initial frames (e.g., short-exposure omega scans at different phi angles).

-

The instrument software will automatically index these reflections to determine the preliminary unit cell parameters and Bravais lattice. For this compound, a triclinic lattice is expected.

-

-

Data Collection:

-

Based on the unit cell, the software will devise a data collection strategy (e.g., a series of φ and ω scans) to measure the intensities of a comprehensive set of unique reflections, ensuring high completeness and redundancy.

-

Data is typically collected at a controlled temperature (e.g., 295 K) to minimize thermal motion.[2]

-

-

Data Reduction and Integration:

-

The raw diffraction images are processed. The software integrates the intensity of each reflection spot and applies corrections for factors such as Lorentz-polarization effects and absorption.

-

The output is a file containing the Miller indices (h, k, l) and the corresponding intensity (I) and standard uncertainty (σ(I)) for each reflection.

-

-

Structure Solution and Refinement:

-

The structure is solved using direct methods (e.g., with software like SHELXS), which phase the reflection data to generate an initial electron density map.

-

This initial model is then refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This iterative process adjusts atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2]

-

The quality of the final model is assessed using metrics like R-factors (R1, wR2) and the goodness-of-fit (S).

-

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Chloro-N-(4-chlorophenyl)benzamide and its Derivatives

This guide provides a comprehensive exploration of the potential therapeutic targets of 4-Chloro-N-(4-chlorophenyl)benzamide and structurally related compounds. The benzanilide core is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] This document will delve into the mechanistic basis of these activities, offering researchers, scientists, and drug development professionals a detailed overview of promising avenues for therapeutic intervention. We will explore key molecular targets, the rationale for their selection, and detailed experimental protocols for their investigation.

Introduction: The Therapeutic Potential of the Benzamide Scaffold

Benzamides and their derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3] The versatility of the benzamide scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of its pharmacological profile. This guide will focus on several key therapeutic targets that have been identified for derivatives of this compound, providing a foundation for future drug discovery and development efforts.

P-glycoprotein (P-gp): A Target for Overcoming Multidrug Resistance in Cancer

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, and the overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a primary mechanism.[4] P-gp functions as an efflux pump, actively removing a broad range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.

Mechanistic Rationale

A derivative, 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide (C-4), has been shown to reverse P-gp-mediated MDR.[4] This compound increases the cytotoxicity of chemotherapeutic agents like paclitaxel and vincristine in P-gp-overexpressing cancer cells. The proposed mechanism is the reversible inhibition of the P-gp efflux function, leading to increased intracellular accumulation of anticancer drugs.[4] This inhibition does not affect the expression level of P-gp itself.[4]

Signaling Pathway and Mechanism of Action

Caption: Upregulation of A3G expression by a benzamide derivative, leading to the inhibition of HBV replication.

Experimental Protocol: Western Blot for A3G Expression

This protocol is used to determine the effect of a test compound on the intracellular protein levels of A3G.

Materials:

-

HBV-replicating cell line (e.g., HepG2.2.15)

-

Test compound (this compound derivative)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against A3G

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed HepG2.2.15 cells and treat with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-A3G antibody overnight at 4°C. Subsequently, incubate with the primary antibody for the loading control.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the A3G signal to the loading control to determine the relative change in A3G expression.

5' Adenosine Monophosphate-Activated Protein Kinase (AMPK): A Target for Metabolic Disorders

AMPK is a crucial energy sensor that plays a central role in regulating cellular and whole-body energy homeostasis. Activation of AMPK has therapeutic benefits in metabolic diseases such as type 2 diabetes.

Mechanistic Rationale

A patent has described a salt of 4-chloro-N-[2-[(4-chlorophenyl)methyl]-3-oxo-1,2,4-thiadiazol-5-yl]benzamide as an activator of AMPK for the treatment of type 2 diabetes. [5]AMPK activation can lead to increased glucose uptake in muscle and other tissues, and reduced glucose production in the liver, thereby lowering blood glucose levels.

Signaling Pathway and Mechanism of Action

Caption: Activation of AMPK by a benzamide derivative, leading to beneficial metabolic effects and lowered blood glucose.

Experimental Protocol: In Vitro AMPK Activity Assay

This protocol measures the ability of a test compound to directly activate AMPK in a cell-free system.

Materials:

-

Recombinant human AMPK (e.g., α1β1γ1)

-

AMPK substrate peptide (e.g., SAMS peptide)

-

[γ-³²P]ATP

-

Test compound (this compound derivative)

-

Positive control (e.g., AICAR)

-

Kinase reaction buffer

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing kinase reaction buffer, AMPK substrate peptide, and the test compound at various concentrations.

-

Enzyme Addition: Add recombinant AMPK to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

-

Stopping the Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

-

Data Analysis: Calculate the percentage of AMPK activation relative to a positive control.

Other Potential Therapeutic Targets

The versatile benzamide scaffold has been implicated in the modulation of several other targets:

| Potential Target | Therapeutic Area | Rationale | Reference |

| GABAA Receptor | Neurology (e.g., Epilepsy) | Structurally related N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amides exhibit anticonvulsant activity through interaction with the GABAA receptor. | [6] |

| Acetyl-CoA Carboxylase | Metabolic Diseases, Oncology | Benzamides have been identified as inhibitors of this key enzyme in fatty acid synthesis. | [1] |

| Farnesyl Transferase | Oncology | Inhibition of farnesyl transferase, an enzyme involved in post-translational modification of proteins like Ras, is a strategy for cancer therapy. | [1] |

Conclusion

This compound and its derivatives represent a promising class of compounds with the potential to address a wide range of therapeutic needs. This guide has highlighted several key molecular targets, including P-glycoprotein for overcoming multidrug resistance, APOBEC3G for antiviral therapy, and AMPK for metabolic disorders. The provided mechanistic insights and detailed experimental protocols offer a solid foundation for researchers to further explore and validate these therapeutic targets, ultimately paving the way for the development of novel and effective treatments.

References

-

Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (n.d.). MDPI. Retrieved January 27, 2026, from [Link] [6]2. 4-Chloro-N-(2-chlorophenyl)benzamide. (2008). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link] [1]3. N-(3-chlorophenethyl)-4-nitrobenzamide. (2024). MDPI. Retrieved January 27, 2026, from [Link] [2]4. N-(4-Chlorophenyl)-4-methoxybenzamide. (2011). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link] [3]5. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Reversal of multidrug resistance by 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein. (2012). PubMed. Retrieved January 27, 2026, from [Link] [4]7. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. (2020). ResearchGate. Retrieved January 27, 2026, from [Link] [7]8. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. (2020). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link] [8]9. Benzamide, N-(4-chlorophenyl)-. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

4-CHLORO-N-[2-[(4-CHLOROPHENYL)METHYL]-3-OXO-1,2,4-THIADIAZOL-5-YL]BENZAMIDE SALTS. (2022). WIPO Patentscope. Retrieved January 27, 2026, from [Link]

Sources

- 1. 4-Chloro-N-(2-chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(3-chlorophenethyl)-4-nitrobenzamide [mdpi.com]

- 3. N-(4-Chlorophenyl)-4-methoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reversal of multidrug resistance by 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Topic: Purification Techniques for Crude 4-Chloro-N-(4-chlorophenyl)benzamide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the purification of crude 4-Chloro-N-(4-chlorophenyl)benzamide, a key intermediate in various synthetic pathways. The purity of this compound is critical for ensuring the desired outcomes in subsequent reactions and for the integrity of biological assays. This document outlines two primary purification methodologies: recrystallization and silica gel column chromatography. It includes step-by-step protocols, the scientific rationale behind procedural choices, and methods for assessing the purity of the final product. The aim is to equip researchers with the necessary knowledge to obtain high-purity this compound for demanding applications.

Introduction and Scientific Context

This compound (C₁₃H₉Cl₂NO) is a member of the benzanilide class of compounds. Benzanilides are recognized as "privileged structures" in medicinal chemistry, serving as core components in a wide range of biologically active molecules.[1] The precise arrangement of the chloro-substituted phenyl rings and the central amide linkage is crucial for its chemical reactivity and potential biological interactions.

The most common synthesis of this compound involves the acylation of 4-chloroaniline with 4-chlorobenzoyl chloride. While straightforward, this reaction can result in a crude product containing unreacted starting materials, by-products, and residual solvents. For applications in drug development and materials science, these impurities must be removed to prevent interference with downstream processes and to ensure the reliability and reproducibility of experimental data. This guide details robust protocols for achieving high purity.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₉Cl₂NO | LookChem[2] |

| Molecular Weight | ~266.12 g/mol | - |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Melting Point | 192-194 °C | Sigma-Aldrich |

| Boiling Point | 316.5 °C at 760 mmHg | LookChem[2] |

Common Impurities

-

Unreacted Starting Materials: 4-chloroaniline and 4-chlorobenzoyl chloride (or its hydrolyzed form, 4-chlorobenzoic acid).

-

Side-Products: Diacylated or other over-reacted products.

-

Solvents: Residual solvents from the reaction and initial workup (e.g., chloroform, dichloromethane).

Strategic Approach to Purification

The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity level. The two most effective methods for this compound are recrystallization and column chromatography.

-

Recrystallization is ideal for removing small amounts of impurities from a solid that is highly crystalline. It is a cost-effective and scalable method.

-

Silica Gel Column Chromatography is a more powerful technique that separates compounds based on their differential adsorption to a solid stationary phase.[3] It is particularly useful when impurities have polarities similar to the product or when multiple impurities are present.

Below is a logical workflow for the purification and validation process.

Caption: Workflow for Purification and Validation.

Protocol 1: Recrystallization

Recrystallization is effective due to the differential solubility of the target compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures.

Solvent Selection

Based on literature and experimental data, ethanol is a highly effective solvent for the recrystallization of benzanilides.[4][5] Chloroform has also been used to obtain crystals for analysis.[1]

| Solvent | Boiling Point (°C) | Rationale for Use |

| Ethanol | 78.4 | Good solubility when hot, poor solubility when cold. Less toxic than chlorinated solvents. |

| Isopropanol | 82.6 | Similar properties to ethanol, can be a good alternative. |

| Ethyl Acetate | 77.1 | A moderately polar solvent that can be effective, often used in combination with a non-polar solvent like hexane. |

Step-by-Step Protocol

-

Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid.

-

Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves at the boiling point. Causality Note: Using the minimum amount of hot solvent is crucial to ensure supersaturation upon cooling, maximizing the yield of the purified crystals.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization of the product while removing insoluble contaminants.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities adhering to the crystal surfaces.

-

Drying: Dry the crystals under vacuum to remove all residual solvent. The final product should be a fine, white crystalline solid.

Protocol 2: Silica Gel Column Chromatography

This technique separates compounds based on their polarity. This compound is a moderately polar compound due to the amide group. Unreacted anilines are more polar, while non-polar by-products are less polar.

Caption: Column Chromatography Workflow.

Materials and Reagents

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh).

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). A common starting point is a 9:1 to 4:1 ratio of hexane to ethyl acetate.[6]

-

Crude Sample: Pre-adsorbed onto a small amount of silica gel.

Step-by-Step Protocol

-

Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Expertise Note: This dry-loading technique prevents dissolution issues at the top of the column and leads to better separation with sharper bands.

-

Elution: Add the eluent to the top of the column and begin to collect fractions. Start with a lower polarity eluent (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity if necessary to elute the target compound.

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes or vials.

-

Monitoring: Spot each fraction onto a TLC plate and develop it in the eluent system. Visualize the spots under UV light. The desired product, this compound, should appear as a single spot with a consistent Rf value across several fractions.

-

Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.

Purity Assessment and Validation

The success of any purification protocol must be validated. The following methods provide a self-validating system to confirm the purity and identity of the final product.

-

Melting Point Determination: A sharp melting point range that is consistent with the literature value is a strong indicator of high purity.[7] Impurities typically broaden the melting range and depress the melting point.

-

Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot on the TLC plate when visualized under UV light. Running the crude material and the purified product side-by-side will clearly demonstrate the removal of impurities.

-

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show clean, well-resolved peaks corresponding to the aromatic protons and the amide N-H proton. The absence of peaks from starting materials or solvents confirms purity.

-

IR (Infrared) Spectroscopy: The spectrum should display characteristic peaks for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1650 cm⁻¹), and C-Cl stretches.[7]

-

Conclusion

High-purity this compound is essential for its successful use in research and development. The choice between recrystallization and column chromatography depends on the specific impurity profile of the crude material. Recrystallization from ethanol offers a simple and efficient method for removing minor impurities. For more complex mixtures, silica gel column chromatography provides a robust solution for isolating the target compound. The purity of the final product should always be confirmed using a combination of melting point analysis, TLC, and spectroscopic techniques to ensure the integrity of subsequent experimental work.

References

-

4-Chloro-N-(2-chlorophenyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

- Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.Google Patents.

-

N-(4-Chlorophenyl)benzamide. ResearchGate. Available at: [Link]

- Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.Google Patents.

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available at: [Link]

-

4-Chloro-N-phenylbenzamide. ResearchGate. Available at: [Link]

-

Benzamide, N-(4-chlorophenyl)-. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. Available at: [Link]

- Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.Google Patents.

-

This compound. LookChem. Available at: [Link]

-

Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation. National Center for Biotechnology Information. Available at: [Link]

-

A chromatography column, packed with silica gel as stationary phase, was used to separate a mixt... YouTube. Available at: [Link]

-

A monoclinic polymorph of N-(3-chlorophenyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

-

Column chromatography. Khan Academy. Available at: [Link]

Sources

- 1. 4-Chloro-N-(2-chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Khan Academy [khanacademy.org]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

Developing a biological assay for 4-Chloro-N-(4-chlorophenyl)benzamide

Topic: Development of a Biological Assay for 4-Chloro-N-(4-chlorophenyl)benzamide

Title: A High-Throughput TR-FRET Biochemical Assay for the Identification of c-Src Tyrosine Kinase Inhibitors: Profiling this compound

Abstract

The benzanilide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent enzyme inhibition. This application note details the development and validation of a robust, high-throughput biochemical assay to screen for potential inhibitory activity of novel compounds against the non-receptor tyrosine kinase c-Src, a key regulator of various cellular signaling pathways.[1] We present a detailed protocol for a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, a widely used technology in drug discovery for its sensitivity and resistance to compound interference.[2] As an exemplary case, this protocol is applied to the characterization of this compound, a representative benzanilide derivative. The described methodology provides a comprehensive framework for determining inhibitor potency (IC₅₀) and assessing assay quality (Z'-factor), enabling the efficient identification and characterization of new kinase inhibitors.

Introduction: The Rationale for Kinase Inhibition Screening

The protein kinase family, comprising over 500 members, represents one of the most critical target classes in drug discovery, particularly in oncology and immunology.[2] Kinases catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins, a process known as phosphorylation.[1] This post-translational modification acts as a molecular switch, regulating a vast number of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases.

The compound this compound belongs to the benzanilide class. Benzanilides are known to be versatile pharmacophores present in a range of biologically active molecules. For instance, Imatinib, a cornerstone in cancer therapy, is a potent tyrosine kinase inhibitor. Other benzamide derivatives have demonstrated inhibitory activity against enzymes like acetyl-CoA carboxylase and farnesyl transferase. This precedent strongly suggests that novel benzanilide derivatives, including this compound, are promising candidates for kinase inhibitor screening.

This guide provides a comprehensive, field-tested protocol for an in vitro biochemical assay targeting c-Src (Proto-oncogene tyrosine-protein kinase Src), a well-characterized non-receptor tyrosine kinase involved in cell proliferation, differentiation, and survival. The chosen assay platform, Homogeneous Time-Resolved Fluorescence (HTRF®), is a robust TR-FRET technology ideal for high-throughput screening (HTS).[2][3]

Assay Principle: HTRF-Based Kinase Activity Detection

The HTRF® KinEASE™ assay is a two-step process that quantitatively measures the phosphorylation of a biotinylated substrate peptide by the target kinase.[3]

-

Kinase Reaction: The c-Src enzyme, the biotinylated tyrosine kinase substrate peptide, and the test compound (this compound) are incubated together. The reaction is initiated by the addition of adenosine triphosphate (ATP). If the test compound is an inhibitor, the kinase activity will be reduced, leading to a lower amount of phosphorylated substrate.

-

Detection: The reaction is stopped, and the detection reagents are added. These consist of a Europium (Eu³⁺) cryptate-labeled anti-phosphotyrosine antibody (donor fluorophore) and streptavidin-XL665 (acceptor fluorophore). The streptavidin binds to the biotin tag on the substrate peptide. If the substrate has been phosphorylated by c-Src, the anti-phosphotyrosine antibody will also bind. This brings the Europium cryptate donor and the XL665 acceptor into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET) to occur upon excitation at 337 nm. The resulting TR-FRET signal at 665 nm is directly proportional to the amount of phosphorylated substrate.[2][3][4]

An inhibitor will decrease the phosphorylation of the substrate, leading to a reduced FRET signal.

Caption: HTRF Kinase Assay Principle.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| Recombinant Human c-Src | Sigma-Aldrich | MAK333 |

| HTRF® KinEASE™ TK Kit | Revvity | 62TKOPEB |

| ATP, Ultra-Pure | Sigma-Aldrich | A7699 |

| This compound | (Specify Source) | (Specify Lot #) |

| Staurosporine (Positive Control) | Sigma-Aldrich | S4400 |

| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 |

| 384-well low-volume, white plates | Greiner Bio-One | 784075 |

| TR-FRET enabled microplate reader | BMG LABTECH | PHERAstar FSX |

Experimental Protocols

Reagent Preparation

-

Kinase Buffer (1X): Prepare according to the HTRF® KinEASE™ TK Kit manual. Supplement with 1 mM DTT and 0.01% BSA.

-

Test Compound Stock (10 mM): Dissolve this compound in 100% DMSO to a final concentration of 10 mM.

-

Positive Control Stock (1 mM): Dissolve Staurosporine in 100% DMSO to a final concentration of 1 mM.

-

c-Src Working Solution (2X): Dilute recombinant c-Src enzyme in Kinase Buffer to a 2X working concentration. The optimal concentration should be determined empirically by performing an enzyme titration to find the EC₅₀ (concentration for 50% of maximal activity). For initial screening, a concentration of 2-4 ng/µL is a good starting point.

-

Substrate/ATP Mix (4X): Dilute the biotinylated TK substrate and ATP in Kinase Buffer. The final concentration of the substrate should be at its Michaelis constant (Kₘ), and the ATP concentration should also be at its apparent Kₘ. These values must be determined experimentally but for a standard assay, use 1 µM substrate and 10 µM ATP.

-

Detection Reagent Mix: Prepare the Eu³⁺-cryptate anti-phosphotyrosine antibody and Streptavidin-XL665 mix in the provided detection buffer as per the kit protocol.

Assay Workflow for IC₅₀ Determination

The following protocol is designed for a 384-well plate with a final assay volume of 20 µL.

Caption: IC₅₀ Determination Workflow.

Step-by-Step Procedure:

-

Compound Plating: Create a serial dilution series of this compound. Start from a high concentration (e.g., 100 µM) and perform 1:3 dilutions in a buffer containing 4% DMSO. Dispense 5 µL of each concentration into the assay plate wells.

-

Positive Control: Wells with a known inhibitor (e.g., Staurosporine at 10 µM final concentration).

-

Negative Control (0% Inhibition): Wells with 1% DMSO vehicle only.

-

No Enzyme Control (100% Inhibition): Wells with 1% DMSO vehicle, but no enzyme will be added in the next step.

-

-

Enzyme Addition: Add 5 µL of the 2X c-Src working solution to all wells except the "No Enzyme Control" wells. To these, add 5 µL of Kinase Buffer.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compound to interact with the enzyme before the reaction starts.

-

Reaction Initiation: Add 10 µL of the 2X Substrate/ATP mix to all wells to start the kinase reaction.[2][5]

-

Kinase Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature.[5] The optimal time should be within the linear range of the reaction, which should be determined during assay development.

-

Reaction Termination and Detection: Add 10 µL of the HTRF detection reagent mix to all wells. This mix contains EDTA, which chelates Mg²⁺ and stops the kinase reaction.

-

Detection Incubation: Cover the plate to protect it from light and incubate for 60 minutes at room temperature to allow the detection reagents to bind.

-

Plate Reading: Read the plate on a TR-FRET-compatible microplate reader. Set the excitation wavelength to 337 nm and measure the emission at both 620 nm (Europium reference) and 665 nm (FRET signal).[2]

Data Analysis and Interpretation

HTRF Ratio Calculation

For each well, calculate the HTRF ratio using the following formula:

HTRF Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000 [2]

Percentage Inhibition Calculation

Normalize the data by calculating the percentage of inhibition for each compound concentration:

% Inhibition = 100 x [1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl)]

Where:

-

Ratio_sample is the HTRF ratio of the test compound well.

-

Ratio_pos_ctrl is the average HTRF ratio of the 0% inhibition control (DMSO only).

-

Ratio_neg_ctrl is the average HTRF ratio of the 100% inhibition control (no enzyme).

IC₅₀ Curve Fitting

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[6][7] To determine the IC₅₀ value for this compound, plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter logistic fit or sigmoidal dose-response with variable slope).[7]

IC₅₀ Value: The concentration of the inhibitor at the inflection point of the sigmoidal curve. A lower IC₅₀ value indicates a more potent inhibitor.[8]

Assay Quality Control: Z'-Factor